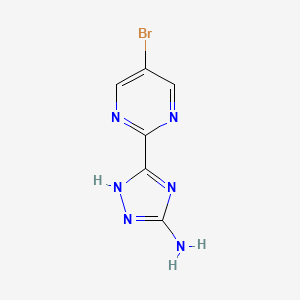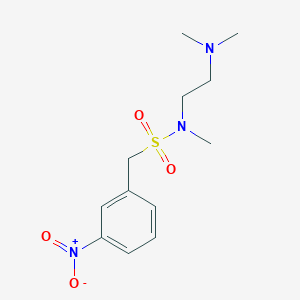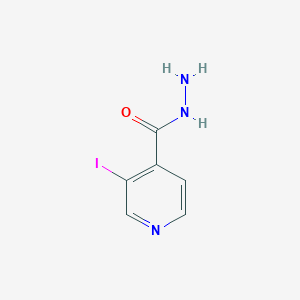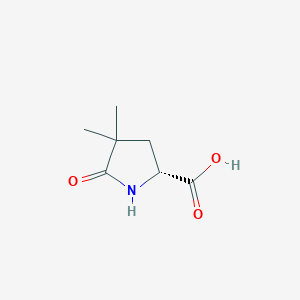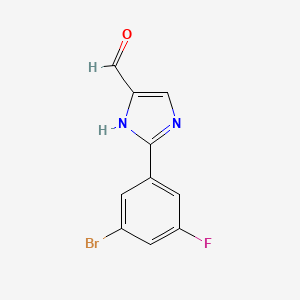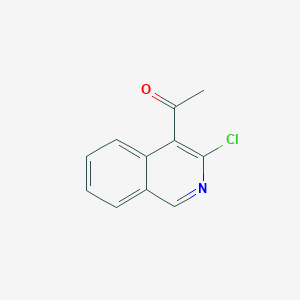
1-(3-Chloroisoquinolin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloroisoquinolin-4-yl)ethanone is an organic compound with the molecular formula C11H8ClNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroisoquinolin-4-yl)ethanone typically involves the chlorination of isoquinoline derivatives followed by acylation. One common method includes the reaction of 3-chloroisoquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(3-Chloroisoquinolin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(3-Chloroisoquinolin-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Chloroisoquinolin-4-yl)ethanone depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
相似化合物的比较
1-(3-Chloroisoquinolin-6-yl)ethanone: Another chlorinated isoquinoline derivative with similar chemical properties.
1-(3-Bromoisoquinolin-4-yl)ethanone: A brominated analogue with potentially different reactivity due to the presence of bromine instead of chlorine.
Uniqueness: 1-(3-Chloroisoquinolin-4-yl)ethanone is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted research and applications.
属性
分子式 |
C11H8ClNO |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
1-(3-chloroisoquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)10-9-5-3-2-4-8(9)6-13-11(10)12/h2-6H,1H3 |
InChI 键 |
TYYHNHAILCRIKO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(N=CC2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


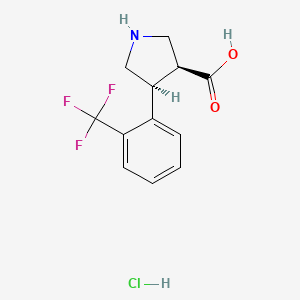
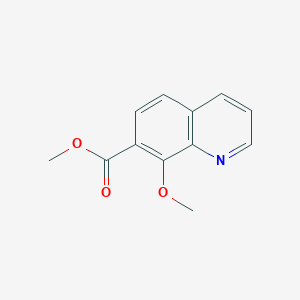
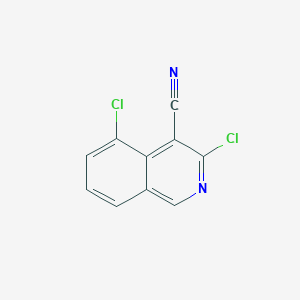
![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)
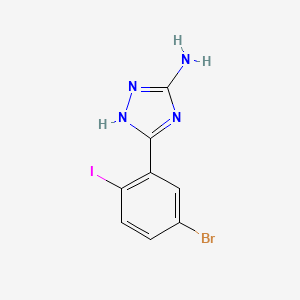


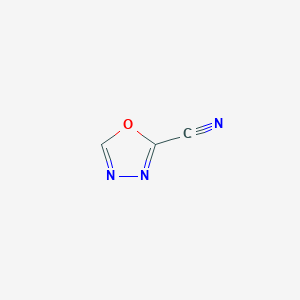
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
